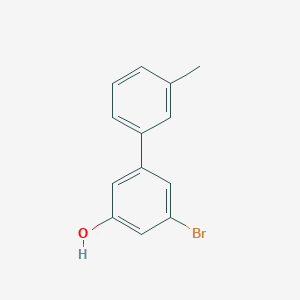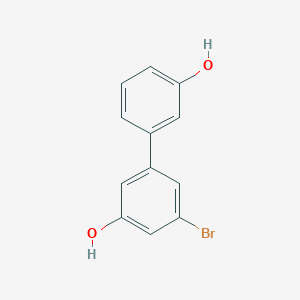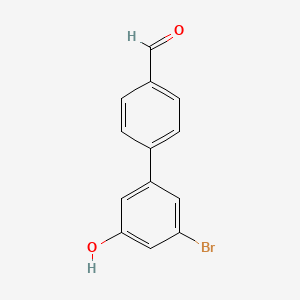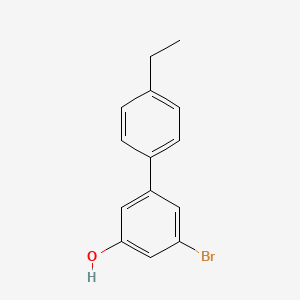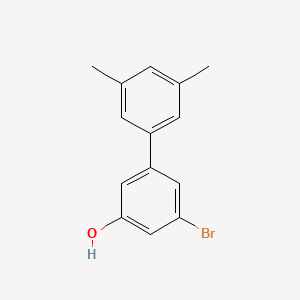
3-Bromo-5-(2,4-dimethylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(2,4-dimethylphenyl)phenol, 95% (3-B5DMPP) is a synthetic compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and material science. It is a white crystalline solid with a molecular formula of C10H11BrO and a molecular weight of 220.09 g/mol. It is soluble in organic solvents such as ethanol, acetone, and ethyl acetate, and has a boiling point of 301°C. 3-B5DMPP has been studied extensively for its potential applications in medicinal chemistry, material science, and organic synthesis, as it has a unique structure and reactivity.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-(2,4-dimethylphenyl)phenol, 95% is not well understood. However, it is believed that the bromine atom in the molecule is responsible for its reactivity. The bromine atom is able to react with a variety of compounds, such as nucleophiles, electrophiles, and other molecules. This reactivity allows 3-Bromo-5-(2,4-dimethylphenyl)phenol, 95% to be used as a versatile reagent in organic synthesis and material science.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(2,4-dimethylphenyl)phenol, 95% are not well understood. However, it is known that it is not toxic and does not have any adverse effects on humans or animals when used in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-Bromo-5-(2,4-dimethylphenyl)phenol, 95% in laboratory experiments is its versatility. It can be used as a reagent for a variety of reactions, such as nucleophilic substitution, electrophilic substitution, and other reactions. Additionally, it is relatively easy to obtain and can be stored for long periods of time without degradation.
The main limitation of using 3-Bromo-5-(2,4-dimethylphenyl)phenol, 95% in laboratory experiments is its reactivity. It can react with other compounds in the reaction mixture, leading to unwanted side reactions. Additionally, it can react with itself, leading to the formation of dimers and other byproducts.
Zukünftige Richtungen
There are several potential future directions for the use of 3-Bromo-5-(2,4-dimethylphenyl)phenol, 95%. For example, it could be used in the synthesis of more complex molecules, such as peptides or proteins. Additionally, it could be used in the synthesis of materials for use in biomedical applications, such as drug delivery devices. Furthermore, it could be used as a reagent in the synthesis of polymers and other materials for use in industrial applications. Finally, it could be used in the synthesis of novel compounds with potential medicinal applications.
Synthesemethoden
3-Bromo-5-(2,4-dimethylphenyl)phenol, 95% is synthesized by a process called bromination. This process involves the treatment of a phenol compound with a brominating reagent, such as bromine or N-bromosuccinimide (NBS). The reaction is carried out in a solvent, such as dichloromethane or acetic acid, and is typically heated to a temperature of around 60°C. The product of the reaction is 3-Bromo-5-(2,4-dimethylphenyl)phenol, 95%, which can then be isolated and purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(2,4-dimethylphenyl)phenol, 95% has been studied extensively for its potential applications in medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, it has been used as a starting material for the synthesis of various drug candidates, such as inhibitors of the enzyme cyclooxygenase-2 (COX-2). In material science, it has been used as a precursor for the synthesis of various polymers and other materials. In organic synthesis, it has been used as a reagent for the synthesis of various compounds, such as heterocycles and small molecules.
Eigenschaften
IUPAC Name |
3-bromo-5-(2,4-dimethylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-9-3-4-14(10(2)5-9)11-6-12(15)8-13(16)7-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXILYRAPFTVDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)Br)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686368 |
Source


|
| Record name | 5-Bromo-2',4'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(2,4-dimethylphenyl)phenol | |
CAS RN |
1261991-63-2 |
Source


|
| Record name | 5-Bromo-2',4'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


